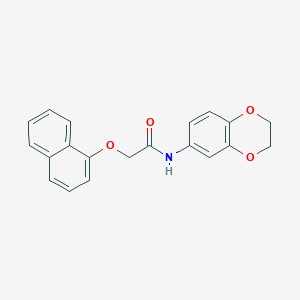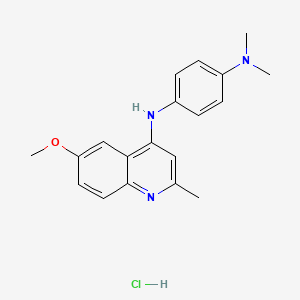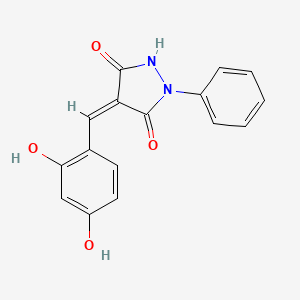
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, commonly known as BRL-15572, is a selective antagonist of the orexin-1 receptor (OX1R). The orexin system plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. BRL-15572 has been extensively used in scientific research to investigate the role of orexin in various physiological and pathological conditions.
Mécanisme D'action
BRL-15572 selectively blocks the activity of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, which is predominantly expressed in the lateral hypothalamus. Orexin signaling through N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide is involved in the regulation of feeding behavior, energy homeostasis, and arousal. By blocking N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, BRL-15572 reduces the activity of orexin neurons, leading to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects:
BRL-15572 has been shown to reduce food intake and body weight in animals. It also increases energy expenditure and thermogenesis, which may contribute to its weight loss effects. BRL-15572 has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine, suggesting a potential role in the treatment of drug addiction. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-15572 is a highly selective antagonist of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, which makes it a valuable tool for investigating the role of orexin in various physiological and pathological conditions. However, it has some limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. This may limit its use in certain experimental settings.
Orientations Futures
BRL-15572 has potential applications in the treatment of obesity, drug addiction, anxiety, and depression. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Future studies could investigate the effects of BRL-15572 on other physiological systems beyond the orexin system, such as the immune system and the gut microbiome. Additionally, BRL-15572 could be used in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
BRL-15572 can be synthesized by reacting 2-(1-naphthyloxy)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain BRL-15572 in high yield and purity.
Applications De Recherche Scientifique
BRL-15572 has been widely used in scientific research to investigate the role of orexin in various physiological and pathological conditions. It has been shown to be effective in reducing food intake and promoting weight loss in animal models of obesity. BRL-15572 has also been used to study the role of orexin in drug addiction, anxiety, and depression.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-20(21-15-8-9-18-19(12-15)24-11-10-23-18)13-25-17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12H,10-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHHCRRXQZDXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)


![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5233659.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)
